1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate
Description
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is an ionic liquid (IL) composed of a methyl-octyl-substituted imidazolium cation and a nitrate anion. This compound is notable for its tunable physicochemical properties, including low melting points, high thermal stability, and solubility in polar solvents. Its applications span catalysis, electrochemistry, and material science, where its nitrate anion enhances hydrophilicity and reactivity in nitrate-mediated processes .
Properties
IUPAC Name |
1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-11H,3-9,12H2,1-2H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWCYTZQIOOTQ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The typical synthetic route includes:
Alkylation of Imidazole: Imidazole is reacted with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate to form 1-octylimidazole.
Methylation: The 1-octylimidazole is then methylated using methyl iodide to produce 1-methyl-3-octylimidazolium iodide.
Industrial Production Methods
Industrial production of 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles replace the nitrate anion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products
Oxidation: Formation of imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate has diverse applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the development of ionic liquids and advanced materials.
Electrochemistry: Utilized in the formulation of electrolytes for batteries and supercapacitors.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The nitrate anion can participate in redox reactions, further enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Alkyl Chain Length
A key structural variable in imidazolium-based ILs is the alkyl chain length on the cation. The following compounds demonstrate how chain length affects properties:
Research Findings :
- Longer alkyl chains (e.g., dodecyl) reduce solubility in polar solvents but enhance miscibility with organic phases, making them suitable for biphasic catalysis .
- Shorter chains (e.g., hexyl or octyl) improve solubility in water and polar aprotic solvents, favoring applications in electrolytes .
Variation in Substituents on the Imidazole Ring
Substituent modifications alter electronic and steric effects:
Research Findings :
- Methylation at the C2 position (e.g., 1-butyl-2,3-dimethylimidazolium nitrate) reduces reactivity with nucleophiles but lowers ionic conductivity .
- Unsubstituted imidazolium derivatives (e.g., the target compound) exhibit superior electrochemical performance in supercapacitors due to unrestricted anion mobility .
Variation in Anion Type
The anion significantly impacts hydrophilicity, thermal stability, and reactivity:
Biological Activity
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, also known as 1-octyl-3-methylimidazolium nitrate, is a member of the imidazolium family of ionic liquids (ILs). This compound exhibits unique physicochemical properties that make it a subject of interest in various fields, including catalysis, materials science, and biomedicine. The biological activity of this compound is particularly noteworthy due to its potential antimicrobial and anticancer properties. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Synthesis and Properties
The synthesis of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate typically involves a multi-step process:
- Alkylation of Imidazole : Imidazole is reacted with octyl bromide in the presence of a base such as potassium carbonate.
- Methylation : The resulting 1-octylimidazole is methylated using methyl iodide.
- Anion Exchange : The iodide anion is replaced with a nitrate anion using silver nitrate.
The molecular formula for this compound is , with a molecular weight of approximately 258.34 g/mol. Its unique structure contributes to its solubility and stability in various solvents, making it suitable for diverse applications in scientific research .
The biological activity of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is largely attributed to its interaction with biological membranes and cellular components. The imidazolium cation can disrupt cellular processes through ionic and hydrogen bonding interactions with biomolecules. Notably, the nitrate anion can participate in redox reactions, enhancing the reactivity of the compound within biological systems .
Antimicrobial Properties
Research indicates that 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate exhibits significant antimicrobial activity against various bacterial strains and fungi. A study found that the minimal inhibitory concentration (MIC) for this compound ranged from 0.5 to 2 mM for different microorganisms . The inhibition of microbial growth is likely due to the compound's ability to interact with phospholipid membranes, leading to increased permeability and cell lysis.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. Further research is required to elucidate the specific pathways involved and to assess the therapeutic potential in clinical settings .
Biodegradation Studies
A critical aspect of evaluating the environmental impact of ionic liquids like 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate is their biodegradability. Research conducted on similar compounds demonstrated that octyl-substituted imidazolium ionic liquids could be partially mineralized by activated sludge microbial communities within specified concentration thresholds (e.g., 0.2 mM) . Higher concentrations inhibited microbial activity, indicating a need for careful management in environmental applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-hexyl-1,2-dihydroimidazolium nitrate | Shorter alkyl chain | Lower antimicrobial activity |
| 1-Methyl-3-decyl-1,2-dihydroimidazolium nitrate | Longer alkyl chain | Similar activity profile |
| 1-Methyl-3-octylimidazolium chloride | Chloride instead of nitrate | Different reactivity profile |
The octyl chain length in 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its solubility and biological interactions compared to shorter or longer alkyl chains .
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium nitrate, and how can purity be optimized?
Methodological Answer:
- Synthesis :
- Quaternization : React 1-methylimidazole with 1-bromooctane in a polar solvent (e.g., acetonitrile) under reflux for 24–48 hours to form the cation.
- Anion Exchange : Perform metathesis with silver nitrate (AgNO₃) in aqueous or methanol solution to replace the bromide counterion with nitrate.
- Purification :
- Recrystallization from ethanol/water mixtures to remove unreacted precursors.
- Column chromatography (silica gel, methanol/dichloromethane eluent) for impurity removal.
- Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). Key signals:
- Imidazolium protons (δ 7.5–9.5 ppm).
- Octyl chain protons (δ 0.8–1.5 ppm).
- FT-IR : Confirm nitrate anion presence via asymmetric stretching (~1380 cm⁻¹) and symmetric stretching (~830 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Detect cation [C₁₂H₂₃N₂⁺] and anion [NO₃⁻] in positive/negative ion modes .
Q. What chromatographic methods are suitable for assessing purity?
Methodological Answer:
Q. How can thermal stability be evaluated for high-temperature applications?
Methodological Answer:
- TGA : Heat at 10°C/min under nitrogen. Typical decomposition onset >250°C for imidazolium nitrates.
- DSC : Identify phase transitions (e.g., glass transition or melting points) between -50°C and 150°C .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve structural ambiguities in the compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
- Refinement (SHELXL) :
Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer:
Q. What methodologies are recommended for studying ion transport in membrane separation technologies?
Methodological Answer:
Q. How to design factorial experiments for optimizing physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


